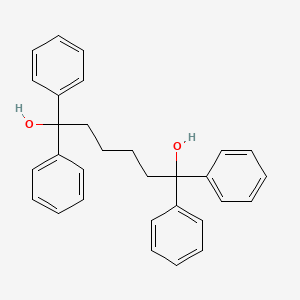
1,1,6,6-Tetraphenylhexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraphenylhexane-1,6-diol is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a hexane backbone with hydroxyl groups at the first and sixth positions. This compound is known for its versatility in forming stable inclusion complexes with various guest molecules, making it a valuable subject in host-guest chemistry .
Méthodes De Préparation
The synthesis of 1,1,6,6-Tetraphenylhexane-1,6-diol typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with acetylene derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to meet commercial demands.
Analyse Des Réactions Chimiques
1,1,6,6-Tetraphenylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in the formation of hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,6,6-Tetraphenylhexane-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s inclusion complexes are studied for their potential in drug delivery systems, where the host molecule can encapsulate and transport pharmaceutical agents.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents and drug formulations.
Industry: It is used in the production of advanced materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which 1,1,6,6-Tetraphenylhexane-1,6-diol exerts its effects is primarily through the formation of inclusion complexes. The hydroxyl groups on the compound form hydrogen bonds with guest molecules, creating a stable host-guest system. This molecular recognition and self-assembly process are crucial for its applications in drug delivery and material science .
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetraphenylhexane-1,6-diol can be compared with other similar compounds such as:
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: This compound also forms stable inclusion complexes but has different conformational isomers and structural properties.
1,1,6,6-Tetraphenylhexane-1,6-dione: Similar in structure but with ketone groups instead of hydroxyl groups, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its versatility in various chemical and industrial applications.
Propriétés
Numéro CAS |
4437-45-0 |
|---|---|
Formule moléculaire |
C30H30O2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1,1,6,6-tetraphenylhexane-1,6-diol |
InChI |
InChI=1S/C30H30O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H,13-14,23-24H2 |
Clé InChI |
YOBATCUGILBTSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


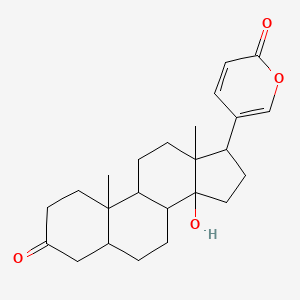
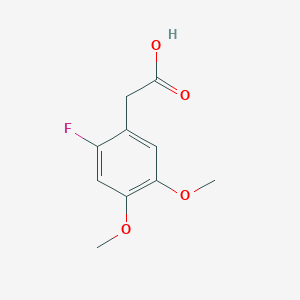

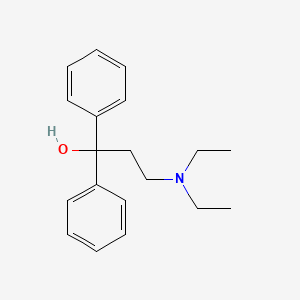
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

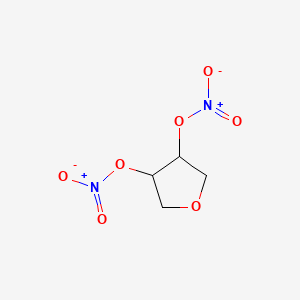
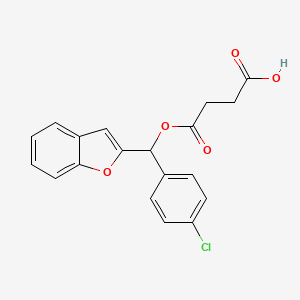
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)

![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
